molecular formula C22H24N2O2 B5631015 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one

3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one

Cat. No.: B5631015
M. Wt: 348.4 g/mol
InChI Key: ULLLOGWCYAKWLN-UHFFFAOYSA-N
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Description

3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a chromen-4-one moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chromen-4-one moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one is unique due to its specific substitution pattern and the presence of both piperazine and chromen-4-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-6-5-8-20(17(16)2)24-12-10-23(11-13-24)14-18-15-26-21-9-4-3-7-19(21)22(18)25/h3-9,15H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLLOGWCYAKWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=COC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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